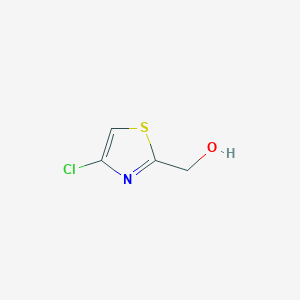

(4-Chloro-2-thiazolyl)methanol

Description

Significance of Thiazole (B1198619) Scaffolds in Organic Synthesis

The thiazole nucleus is a fundamental structural motif found in numerous natural products, pharmaceuticals, and agrochemicals. kuey.netresearchgate.net Its presence in essential molecules like vitamin B1 (thiamine) underscores its biological significance. kuey.nettandfonline.com Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. researchgate.netnih.govwjrr.org This wide range of biological activities has spurred extensive research into the synthesis and modification of thiazole-containing compounds. nih.govresearchgate.net

The reactivity of the thiazole ring, particularly the acidic proton at the C-2 position, makes it a valuable synthon for creating new chemical entities. nih.gov The ability to functionalize the thiazole ring at various positions allows for the fine-tuning of its chemical, physical, and biological properties, making it a highly adaptable scaffold for drug discovery and materials science. kuey.netnih.gov Thiazole-based compounds are also utilized in the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). kuey.net

Strategic Importance of Chloromethylated Thiazoles as Synthetic Intermediates

Among the various functionalized thiazoles, chloromethylated derivatives serve as crucial intermediates in organic synthesis. The chloromethyl group, a reactive electrophilic moiety, provides a handle for introducing a wide range of nucleophiles, thereby enabling the facile construction of diverse molecular frameworks. This reactivity allows for selective nucleophilic substitution reactions, making these compounds valuable for building complex, biologically active molecules.

Specifically, chloromethylthiazoles are key precursors in the synthesis of various pharmaceuticals, including anti-infective and anticancer agents. nacchemical.com For instance, 2-chloro-5-(chloromethyl)thiazole is a vital intermediate in the production of the antiretroviral drug Ritonavir and the insecticide Thiamethoxam. chemball.compharmaffiliates.com The position of the chloromethyl group on the thiazole ring significantly influences its reactivity and the types of structures that can be synthesized.

Overview of Research Trajectories Pertaining to (4-Chloro-2-thiazolyl)methanol

This compound, with its specific substitution pattern of a chloro group at the 4-position and a hydroxymethyl group at the 2-position, represents a unique and valuable synthetic intermediate. The presence of both a reactive chloro substituent and a versatile hydroxymethyl group allows for a variety of subsequent chemical transformations.

Research involving this compound and its structural isomers focuses on leveraging these functional groups for the synthesis of novel compounds with potential therapeutic applications. For example, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification or etherification reactions. The chlorine atom can be displaced by various nucleophiles to introduce new functionalities.

Studies have explored the synthesis of various derivatives from related chloromethyl thiazoles. For instance, the reaction of 2-amino-4-chloromethyl thiazole with various reagents has been a common strategy to produce compounds with anti-inflammatory or antimicrobial activities. asianpubs.orgresearchgate.net The synthesis of (2-p-tolylthiazol-4-yl)methanol from a 4-(chloromethyl)-2-p-tolylthiazole derivative highlights a typical transformation where the chloromethyl group is converted to a methanol (B129727) group. chemicalbook.com While direct and extensive research specifically on this compound is not widely documented in the provided results, the synthetic utility of its constituent functional groups on a thiazole core is well-established, suggesting its potential as a valuable, yet perhaps under-explored, building block in medicinal chemistry and materials science.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 1465782-88-0 chemsrc.com |

| Molecular Formula | C4H4ClNOS chemsrc.com |

| Molecular Weight | 149.60 g/mol chemsrc.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-1,3-thiazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNOS/c5-3-2-8-4(1-7)6-3/h2,7H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEYRHMGCWPGIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701310675 | |

| Record name | 4-Chloro-2-thiazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1465782-88-0 | |

| Record name | 4-Chloro-2-thiazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1465782-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-thiazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloro 2 Thiazolyl Methanol and Its Precursors

Classical and Established Synthetic Routes to the Thiazole (B1198619) Core

Traditional methods for synthesizing the thiazole nucleus, which forms the backbone of (4-Chloro-2-thiazolyl)methanol, have been foundational in heterocyclic chemistry. These routes, while effective, often rely on harsh reaction conditions and generate significant waste. researchgate.nettandfonline.com

Cyclocondensation Approaches (e.g., Hantzsch Thiazole Synthesis Variations)

The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole derivatives and is widely recognized for its versatility. nih.gov This method typically involves the cyclization reaction between an α-halocarbonyl compound and a compound containing a nitrogen-carbon-sulfur (N-C-S) fragment, such as thioamides, thioureas, thiosemicarbazides, or thiosemicarbazones. nih.gov

Variations of the Hantzsch synthesis are frequently employed to obtain substituted thiazoles. For instance, the reaction of thiourea (B124793) with α-haloketones can yield 2-aminothiazoles, which can be further modified. nih.gov One established route to a related compound, 4-chloromethyl thiazole, involves the Hantzsch cyclocondensation of a thiourea with 1,3-dichloroacetone. nih.gov This highlights a common strategy where a halogenated precursor is used to introduce the chloro-substituent found in the target molecule's precursor. The reaction mechanism is believed to proceed through the formation of an imino thioether and a hydroxythiazoline intermediate, which can sometimes be isolated. nih.gov

A one-pot condensation of α-haloketones, thiourea, and substituted acetophenones has also been reported, showcasing the adaptability of the Hantzsch synthesis. tandfonline.com Additionally, multicomponent reactions based on the Hantzsch method have been developed for the synthesis of highly substituted thiazole derivatives. bepls.comresearchgate.net

Condensation Reactions Utilizing Pyridine (B92270) Derivatives

While less common for the direct synthesis of this compound, pyridine derivatives can serve as precursors in multi-step synthetic sequences. For example, 3-cyanopyridine (B1664610) can be converted to pyridine-3-carbothiamide by treatment with phosphorus pentasulfide. researchgate.net This thioamide can then undergo a Hantzsch-type reaction with an appropriate α-haloester to form a thiazole ring attached to the pyridine nucleus. researchgate.net Subsequent chemical transformations would be necessary to introduce the chloro and methanol (B129727) functionalities at the desired positions on the thiazole ring. Another example involves the synthesis of 4-chloro phenyl-2-pyridyl methanol, where 2-(p-chlorobenzyl)pyridine is first oxidized and then reduced to obtain the final product. google.com

Multi-Step Synthesis from Halogenated Precursors

The synthesis of this compound often relies on multi-step pathways starting from readily available halogenated compounds. A key intermediate, 4-chloro-2-(morpholin-4-yl)-thiazole-5-carbaldehyde, is synthesized from 2,4-dichlorothiazole-5-carbaldehyde by reaction with morpholine. tandfonline.com This aldehyde can then undergo further reactions.

Another patented process describes the synthesis of 4-halomethylthiazoles by reacting a specific thioamide with a dihalopropanone in the presence of an alkali metal bicarbonate to form a hydroxythiazoline intermediate. google.com This intermediate is then dehydrated using a chloro or bromo dehydrating agent like thionyl chloride or phosphorus oxychloride to yield the 4-halomethylthiazole. google.com For instance, 4-chloromethyl-4-hydroxy-2-dimethylaminomethyl-2-thiazoline can be treated with thionyl chloride in 1,2-dichloroethane (B1671644) to produce the corresponding 4-chloromethylthiazole. google.com

Modern and Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazole derivatives, aiming to reduce the environmental impact of chemical processes. medmedchem.comresearchgate.netresearchgate.net These modern approaches focus on the use of eco-friendly solvents, catalysts, and energy-efficient reaction conditions. bepls.comnih.gov

Eco-Friendly Solvent Systems (e.g., Water, Deep Eutectic Solvents, Ethanol)

The use of green solvents is a key aspect of sustainable thiazole synthesis. researchgate.net Water, being non-toxic and readily available, is an attractive medium for such reactions. medmedchem.com For example, the synthesis of 2-aminothiazole (B372263) derivatives has been achieved in an aqueous medium by reacting N-bromosuccinimide and thiourea with phenyl acetylene. medmedchem.com Another catalyst-free method involves the reaction of dithiocarbamates and α-halocarbonyl compounds in water to produce 4-substituted-2-(alkylsulfanyl)thiazoles. bepls.com

Ethanol (B145695) is another commonly used green solvent. The synthesis of symmetrical 2,2'-bisthiazole compounds often occurs through the condensation of dithiooxamide (B146897) with α-bromoketones in refluxing ethanol. nih.gov One-pot multicomponent reactions for synthesizing novel substituted thiazole compounds have also been designed using ethanol as the solvent. medmedchem.com

Deep eutectic solvents (DESs) have emerged as promising green alternatives to traditional volatile organic solvents. mdpi.com These solvents are typically mixtures of a hydrogen bond donor and a hydrogen bond acceptor. A study demonstrated the synthesis of thiazolo[5,4-d]thiazoles in a deep eutectic solvent composed of L-proline and ethylene (B1197577) glycol. mdpi.com Polyethylene (B3416737) glycol (PEG), particularly PEG-400, has also been utilized as a recyclable reaction medium for the efficient synthesis of thiazole derivatives. tandfonline.com

The following table summarizes various green solvents used in thiazole synthesis and their applications.

| Green Solvent | Reactants | Product | Key Advantages |

| Water | Dithiocarbamates, α-halocarbonyl compounds | 4-substituted-2-(alkylsulfanyl)thiazoles | Catalyst-free, environmentally benign |

| Water | N-bromosuccinimide, thiourea, phenyl acetylene | 2-aminothiazole derivatives | Environmentally friendly solvent |

| Ethanol | Dithiooxamide, α-bromoketones | Symmetrical 2,2'-bisthiazole compounds | Readily available, less toxic than many organic solvents |

| Ethanol | Secondary amine, benzoyl isothiocyanate, dimethyl acetylenedicarboxylate | Substituted thiazole compounds | One-pot multicomponent reaction |

| Deep Eutectic Solvents (L-proline:ethylene glycol) | Dithiooxamide, aromatic aldehyde | Thiazolo[5,4-d]thiazoles | Safe, eco-friendly, good yields |

| Polyethylene Glycol (PEG-400) | α-haloketone, thiourea, substituted acetophenones | Thiazole derivatives | Recyclable, non-volatile, improved yields |

Catalytic Synthesis Protocols

Catalysis plays a crucial role in developing efficient and environmentally friendly synthetic methods for thiazoles. researchgate.net The use of reusable catalysts is particularly desirable as it minimizes waste and reduces costs. Silica-supported tungstosilicic acid has been employed as a reusable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives under conventional heating or ultrasonic irradiation. bepls.comresearchgate.net

Nanocatalysts also offer significant advantages due to their high surface area and catalytic activity. A superparamagnetic nanocatalyst, Fe3O4@vitamin B1, has been developed for the synthesis of 1,3-thiazole derivatives in water. researchgate.net This catalyst is magnetically separable and can be reused for multiple reaction cycles without a significant loss in activity. researchgate.net

The synthesis of methanol itself, a component of the target molecule, has also been the subject of extensive catalytic research. Industrial methanol synthesis is typically carried out using a Cu/ZnO/Al2O3 catalyst from a mixture of H2, CO, and CO2 (synthesis gas) at high temperatures and pressures. lidsen.com Research into low-temperature liquid-phase methanol synthesis aims to improve the energy efficiency of this process. mdpi.com

The following table provides an overview of different catalytic systems used in the synthesis of thiazole derivatives and related compounds.

| Catalyst | Reactants | Product | Reaction Conditions | Key Advantages |

| Silica-supported tungstosilicic acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Hantzsch thiazole derivatives | Conventional heating or ultrasonic irradiation | Reusable catalyst, good yields |

| Fe3O4@vitamin B1 (nanocatalyst) | Arylglyoxal monohydrate, cyclic 1,3-dicarbonyls, thioamides | 1,3-thiazole derivatives | Water as solvent | Magnetically separable, reusable, green solvent |

| Cu/ZnO/Al2O3 | Synthesis gas (H2, CO, CO2) | Methanol | 240–260 °С, 5–10 MPa | Industrial standard, high productivity |

Biocatalysis (e.g., Lipase-Catalyzed Reactions)

Biocatalysis has emerged as a powerful green tool in organic synthesis, offering high selectivity under mild conditions. Lipases, in particular, are recognized as highly effective and environmentally friendly catalysts for the synthesis of thiazole derivatives. rsc.orgresearchgate.net These enzymes can facilitate the condensation of key precursors, such as aryl ethanones and thioamides, to form 2,4-disubstituted thiazoles. rsc.orgresearchgate.netnih.gov This approach is significant for producing enantiomerically pure intermediates for pharmaceuticals.

A novel method combines lipase (B570770) catalysis with an aqueous medium, avoiding toxic organic solvents and wasteful catalysts. nih.gov The process can be further enhanced by using ultrasound, which accelerates reaction rates and improves yields. researchgate.netnih.gov Research has demonstrated that lipases can be successfully reused for multiple cycles with only a gradual decrease in yield, highlighting the sustainability of this method. nih.gov For instance, a lipase catalyst was reused for six consecutive cycles, with yields starting at 95% and decreasing to 65% by the final cycle. nih.gov Another biocatalytic approach employs α-amylase in a one-pot multicomponent reaction to produce thiazole derivatives with high yields. analis.com.my

Table 1: Comparison of Biocatalytic Methods for Thiazole Synthesis

| Catalyst | Reaction Type | Key Advantages | Yield | Ref |

| Lipase | Condensation of aryl ethanone (B97240) and thioamide | Eco-friendly, mild conditions, reusable catalyst, can be paired with ultrasound | High | rsc.orgnih.gov |

| α-Amylase | One-pot multicomponent reaction | Mild conditions, high efficiency | Up to 94% | analis.com.mynih.gov |

| Trypsin | One-pot multicomponent reaction | Mild conditions, broad substrate tolerance | High | nih.gov |

Transition Metal Catalysis for Functionalization

Transition metal catalysis is a cornerstone for the functionalization of heterocyclic compounds like thiazoles, enabling the precise introduction of substituents. nih.gov These methods are crucial for synthesizing specifically substituted molecules such as this compound from simpler thiazole precursors. Palladium (Pd) catalysts are widely used for direct C-H bond functionalization, allowing for the arylation, alkylation, and alkenylation of the thiazole ring. nih.gov

The regioselectivity of these reactions (i.e., which position on the ring is functionalized) can be controlled by a careful choice of the metal catalyst, ligands, and reaction conditions. nih.gov For instance, palladium-catalyzed reactions can target the C2, C4, or C5 positions of the thiazole ring. nih.gov Innovations in this area include the development of catalyst-driven selective C-H functionalization, where different catalysts can direct the reaction to different positions on the same starting molecule. nih.gov This level of control is invaluable for the efficient synthesis of complex molecules. Other metals like rhodium (Rh) and copper (Cu) are also employed in various C-H activation strategies. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Thiazole Functionalization

| Metal Catalyst System | Type of Functionalization | Target Position | Key Features | Ref |

| Palladium (Pd) | Arylation, Alkenylation, Alkylation | C2, C4, C5 | Versatile, well-developed, regioselectivity can be controlled | nih.gov |

| Rhodium (Rh) | C-H Alkenylation | Proximal C-H bond | Catalyst-driven selectivity | nih.gov |

| Palladium/Copper | Arylation | C2 | Mild and regioselective | nih.gov |

Heterogeneous and Recyclable Catalysts

The development of heterogeneous and recyclable catalysts aligns with the principles of green chemistry by simplifying product purification and reducing waste. Several innovative systems have been applied to the synthesis of thiazoles.

One notable example is the use of chitosan-based catalysts. A pyromellitimide benzoyl thiourea cross-linked chitosan (B1678972) (PIBTU-CS) hydrogel has been shown to be a potent, eco-friendly, and recyclable biocatalyst for synthesizing thiazole derivatives. mdpi.comresearchgate.net This catalyst offers high yields under mild conditions and can be reused multiple times without a significant loss of efficiency. mdpi.com Similarly, a chitosan-capped calcium oxide (CS-CaO) nanocomposite, prepared using microwave irradiation, serves as an effective heterogeneous base promoter for thiazole production, boasting high yields, fast reaction times, and reusability. nih.govsemanticscholar.org

Palladium-metalated porous organic polymers (POPs) represent another class of advanced recyclable catalysts. acs.org These materials act as both the ligand and the catalyst support, demonstrating excellent thermal stability and reusability over numerous reaction cycles without loss of activity. acs.org Other heterogeneous systems include copper silicate (B1173343) and polystyrene-supported palladium(II) complexes, which also offer the advantages of easy separation and reuse. scielo.brnanobioletters.com

Table 3: Performance of Recyclable Catalysts in Thiazole Synthesis

| Catalyst | Type | Key Advantages | Reusability | Ref |

| Chitosan-CaO Nanocomposite | Heterogeneous Base | High yields, fast reactions, mild conditions | Multiple times with no significant loss of potency | nih.govsemanticscholar.org |

| PIBTU-CS Hydrogel | Heterogeneous Biocatalyst | Eco-friendly, high yields, mild conditions | Multiple times without substantial reduction in efficiency | mdpi.comresearchgate.net |

| Pd-metalated POPs | Heterogeneous Palladium | Highly stable, chemoselective | At least 10 runs with no loss of activity | acs.org |

| Copper Silicate | Heterogeneous | Rapid process, excellent yield, easy workup | Reusable | nanobioletters.com |

| Mg-Al-layered double hydroxide | Nanocatalyst | High atom economy, low E-factor, energy-efficient | 5 cycles with no efficiency degradation | rsc.org |

Energy-Efficient Synthetic Techniques

To reduce the environmental impact and cost of chemical synthesis, energy-efficient techniques like microwave and ultrasound irradiation are increasingly employed. These methods often lead to dramatically shorter reaction times, higher yields, and cleaner reactions compared to conventional heating.

Microwave-Assisted Synthesis

Microwave irradiation has proven to be a highly effective method for accelerating the synthesis of thiazole derivatives. bepls.com The synthesis of 4-aryl-2-aminothiazoles, important precursors, can be achieved in minutes with high yields using this technique, a significant improvement over conventional methods that can take several hours. asianpubs.orgresearchgate.net

A particularly relevant example is the microwave-assisted synthesis of 4-(o-chlorophenyl)-2-aminothiazole from o-chloroacetophenone, iodine, and thiourea. nih.gov This green chemistry approach proceeds selectively and is completed within a few minutes, demonstrating the power of microwave heating to facilitate rapid and efficient synthesis of precursors closely related to the target compound. nih.gov Microwave assistance is also used in one-pot protocols, combining the generation of an intermediate (like an α-haloketone in situ) with the subsequent cyclization reaction, further enhancing the efficiency and environmental friendliness of the process. researchgate.net

Table 4: Comparison of Microwave-Assisted vs. Conventional Synthesis of 2-Aminothiazoles

| Method | Reaction Time | Yield | Conditions | Ref |

| Microwave-Assisted | 28-32 min | 84-89% | PEG-400/Water, 80-85°C | researchgate.net |

| Conventional Heating | Hours | Lower | Refluxing alcohol | scispace.com |

| Microwave-Assisted | 2-3 min | High | Solvent-free or green solvent | nih.gov |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy from acoustic cavitation to enhance chemical reactivity. This technique offers several benefits, including shorter reaction times, milder conditions, and improved yields in the synthesis of thiazoles. mdpi.commdpi.comnih.gov

Ultrasonic irradiation can be used as a standalone energy source or in combination with other catalytic methods. For example, it has been successfully paired with biocatalysts, such as chitosan hydrogels mdpi.com and lipases researchgate.netnih.gov, to create highly efficient and sustainable synthetic protocols. In these systems, ultrasound accelerates the catalyzed reactions, leading to high yields in significantly reduced times. nih.govmdpi.com Studies have shown that using a terephthalohydrazide Cs Schiff's base hydrogel (TCsSB) as a catalyst under ultrasonic irradiation is more effective than using chitosan (Cs) alone, resulting in higher yields and shorter reaction times. nih.govacs.org This synergy makes ultrasound a valuable tool for developing greener synthetic pathways to thiazole precursors.

Table 5: Effect of Ultrasound on Thiazole Synthesis

| Catalytic System | Energy Source | Reaction Time | Yield | Ref |

| PIBTU-CS Hydrogel | Ultrasound (40 kHz, 250 W) | 25 min | High | mdpi.com |

| TCsSB Hydrogel | Ultrasound | 20 min | High | nih.govacs.org |

| Lipase | Ultrasound | Reduced | Improved | researchgate.netnih.gov |

| Silica Supported Tungstosilisic Acid | Ultrasound | 30-40 min | 85-92% | mdpi.com |

| Silica Supported Tungstosilisic Acid | Conventional Heating | 5-7 h | 79-90% | mdpi.com |

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single vessel to form a final product that incorporates portions of all starting materials. This approach is a cornerstone of green chemistry, offering high atom economy, reduced waste, and simplified procedures by eliminating the need to isolate intermediates.

The Hantzsch thiazole synthesis, a classic method involving the condensation of an α-haloketone and a thioamide, is often adapted into MCR formats. analis.com.mymdpi.comasianpubs.org For instance, new thiazole derivatives can be synthesized in a one-pot, three-component reaction of an appropriate bromoacetyl compound, thiourea, and a substituted benzaldehyde, often using a reusable catalyst. mdpi.com Other variations involve the reaction of thiosemicarbazide (B42300) with α-haloketones and carbonyl compounds to produce diverse thiazole structures. asianpubs.org

These MCRs can be performed under various conditions, including solvent-free reactions or using green solvents, and can be accelerated by microwave or ultrasound energy. bepls.comscispace.com The development of chemoenzymatic MCRs, which use enzymes like trypsin to catalyze the reaction, further expands the utility of this strategy by providing a mild and highly selective route to complex thiazole derivatives. nih.gov

Table 6: Examples of One-Pot Multicomponent Reactions for Thiazole Synthesis

| Number of Components | Reactants | Catalyst/Conditions | Product Type | Ref |

| Three | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydes | Silica supported tungstosilisic acid / Ultrasound or Heat | Substituted Hantzsch thiazoles | mdpi.com |

| Three | α-haloketones, thiourea, o-hydroxybenzaldehydes | Solvent-free, room temp | 2-{[4-sub. phenyl)-thiazol-2-yl-imino]-methyl}-phenol derivatives | scispace.com |

| Four | 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, pyrazole-4-carbaldehyde | Orthophosphoric acid | Thiazole-pyrazole hybrids | nih.gov |

| Three | Secondary amine, benzoyl isothiocyanate, dimethyl acetylenedicarboxylate | Trypsin (enzyme) | Substituted thiazoles | nih.gov |

Optimization of Reaction Conditions and Yields

The preparation of this compound can be approached through several synthetic routes, primarily involving the reduction of a carbonyl group at the C2 position of the 4-chlorothiazole (B1590448) ring or the formylation of a C2-metalated thiazole intermediate. The optimization of these reactions is crucial for maximizing product yield and minimizing the formation of impurities.

Reduction of 4-Chloro-2-thiazolecarbonyl Derivatives

A primary route to this compound is the reduction of its corresponding carboxylic acid ester, typically ethyl or methyl 4-chlorothiazole-2-carboxylate. The choice of reducing agent, solvent, and temperature significantly impacts the reaction's efficiency.

Commonly employed reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). While LiAlH₄ is a powerful reducing agent capable of reducing esters to alcohols, its high reactivity necessitates careful handling and anhydrous conditions. A milder and often preferred alternative is the sodium borohydride–methanol system. This system has been shown to effectively reduce various aromatic and heteroaromatic esters to their corresponding alcohols with good to excellent yields. researchgate.netpsu.edu The reaction is typically performed in a solvent like tetrahydrofuran (B95107) (THF) and may require refluxing for several hours to achieve complete conversion. researchgate.net

The optimization of this reduction involves balancing reaction time, temperature, and the stoichiometry of the reducing agent. For instance, using NaBH₄ in refluxing THF can yield the desired alcohol in 88-97% after an aqueous workup. researchgate.net

| Parameter | Condition | Effect on Yield/Selectivity | Reference |

| Reducing Agent | Sodium Borohydride (NaBH₄) in Methanol | Good to excellent yields (63-100%) for aromatic esters. Safer and less reactive than LiAlH₄. | psu.edu |

| Lithium Aluminum Hydride (LiAlH₄) | Highly effective for ester reduction, but requires strict anhydrous conditions and careful handling. | ||

| L-Selectride® | Used for highly diastereoselective reductions of related ketimines, suggesting potential for chiral variants. | jst.go.jp | |

| Solvent | Tetrahydrofuran (THF) | Common solvent for hydride reductions, often used at reflux temperature with NaBH₄. | researchgate.net |

| Diethyl Ether | Standard anhydrous solvent for highly reactive hydrides like LiAlH₄. | mnstate.edu | |

| Temperature | Reflux (THF) | Required for complete conversion with NaBH₄-Methanol system (15-60 minutes). | psu.edu |

| -78 °C to Room Temp | Low temperatures are initially used for highly reactive hydrides to control the reaction rate. | jst.go.jp | |

| Additives | Lewis Acids (e.g., CeCl₃) | Can influence diastereoselectivity in related reductions, though improvement is not guaranteed. | jst.go.jp |

Table 1: Optimization of Reduction Conditions for Thiazole-2-carboxylate Esters

Grignard-type Reaction with Formaldehyde (B43269)

An alternative pathway involves a carbon-carbon bond formation step. This can be achieved by first generating a nucleophilic C2-thiazolyl species from a precursor like 2-bromo-4-chlorothiazole. This is typically done through a halogen-metal exchange using an organolithium reagent (e.g., n-butyllithium) or by forming a Grignard reagent with magnesium metal. The resulting organometallic intermediate is then reacted with an electrophile, such as formaldehyde, to introduce the hydroxymethyl group. nih.govmasterorganicchemistry.com

Optimization of this multi-step process requires strict control over reaction parameters. The formation of the organometallic reagent must be conducted under anhydrous conditions to prevent quenching by protic solvents like water or alcohols. mnstate.edulibretexts.org The temperature is also critical; the initial halogen-metal exchange or Grignard formation is often performed at low temperatures (-78 °C for lithiation), while the subsequent reaction with formaldehyde may be started at a low temperature and allowed to warm. nih.gov

| Parameter | Condition | Effect on Yield/Selectivity | Reference |

| Precursor | 2-Bromo-4-chlorothiazole | Common starting material for Grignard formation or lithiation at the C2 position. | walisongo.ac.id |

| Reagent | Magnesium (for Grignard) | Requires anhydrous ether and often an initiator like iodine to start the reaction. | libretexts.org |

| n-Butyllithium (for lithiation) | Highly reactive; requires low temperatures (-78 °C) and anhydrous conditions. | ||

| Electrophile | Formaldehyde (gas or paraformaldehyde) | Reacts with the C2-metalated thiazole to form the primary alcohol. | researchgate.netgoogle.com |

| Solvent | Anhydrous Diethyl Ether or THF | Essential to prevent the decomposition of the highly basic organometallic intermediate. | mnstate.edunih.gov |

| Temperature | -78 °C to Room Temperature | Low temperature for reagent formation, followed by gradual warming after electrophile addition. | nih.gov |

Table 2: Optimization of Grignard-type Reaction for this compound Synthesis

Purification Strategies for Synthetic Intermediates

The purity of the final this compound product is highly dependent on the effective purification of its synthetic intermediates. Common impurities can arise from side reactions, unreacted starting materials, or the reagents used in the synthesis. A multi-step purification approach is often necessary.

Purification of 2-Acylamino-4-chlorothiazole Precursors

When the synthesis proceeds through a 2-amino-4-chlorothiazole (B36688) intermediate, subsequent acylation reactions can be complex. These reactions often yield mixtures containing the desired product alongside bis-acylated byproducts and unreacted starting materials. mnstate.edu Chromatographic separation is typically required to isolate the target compound.

Column Chromatography: Silica gel column chromatography is a standard method for separating these complex mixtures. A gradient elution system, for example, starting with a non-polar solvent mixture like hexane/ethyl acetate (B1210297) and gradually increasing the polarity, can effectively separate the components. mnstate.edunih.gov

Recrystallization: After chromatographic purification, recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) is often employed to obtain a highly pure, crystalline product. mnstate.edu

Workup and Purification Following Reduction or Grignard Reactions

The workup procedure following the reduction of an ester or a Grignard reaction is critical for removing inorganic salts and other impurities.

Quenching: The reaction is carefully quenched, typically by the slow addition of an aqueous acidic solution such as ammonium (B1175870) chloride (NH₄Cl) or dilute sulfuric acid (H₂SO₄). mnstate.edunih.gov This step neutralizes the anionic intermediates and dissolves magnesium salts formed during a Grignard reaction. rsc.org

Extraction: The product is extracted from the aqueous layer into an organic solvent like diethyl ether or ethyl acetate. This process is often repeated multiple times to maximize recovery. sigmaaldrich.com

Washing: The combined organic extracts are washed sequentially with water, a dilute basic solution (e.g., aqueous sodium bicarbonate) to remove any remaining acid, and finally with brine to facilitate the removal of water. walisongo.ac.idgoogle.com

Drying and Evaporation: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. libretexts.orgnewdrugapprovals.org

Final Purification: The crude product, if not sufficiently pure, can be further purified by distillation under reduced pressure for liquids or by column chromatography and/or recrystallization for solids. nih.govgoogle.comgoogle.com

A specialized technique for purifying related chloro-thiazole intermediates involves treating the crude product with a lower alcohol, such as methanol, prior to distillation. This method has been shown to yield a highly purified product with high recovery in a shorter time. google.com

| Purification Step | Reagent/Method | Purpose | Reference |

| Quenching | Aqueous NH₄Cl or dilute acid (e.g., H₂SO₄) | Neutralizes reactive intermediates (alkoxides) and dissolves inorganic byproducts. | nih.govrsc.org |

| Extraction | Diethyl ether, Ethyl acetate | Transfers the organic product from the aqueous reaction mixture to an organic phase. | nih.govsigmaaldrich.com |

| Washing | Aqueous NaHCO₃ | Removes residual acid from the organic phase. | google.com |

| Brine (Saturated NaCl solution) | Removes bulk water from the organic phase before drying. | libretexts.org | |

| Drying | Anhydrous MgSO₄ or Na₂SO₄ | Removes trace water from the organic solution. | newdrugapprovals.org |

| Final Purification | Column Chromatography (Silica Gel) | Separates the target compound from byproducts based on polarity. | nih.govgoogle.com |

| Recrystallization | Provides a highly pure crystalline solid product. | mnstate.edu | |

| Distillation (under vacuum) | Purifies liquid products based on boiling point differences. | google.com | |

| Pre-treatment with Methanol | Can improve purity and recovery of certain chloro-thiazole intermediates before distillation. | google.com |

Table 3: Common Purification Strategies for this compound and its Intermediates

Chemical Reactivity and Functional Group Transformations of 4 Chloro 2 Thiazolyl Methanol

Reactivity of the Hydroxyl Group

The primary alcohol functionality in (4-Chloro-2-thiazolyl)methanol allows for a range of classical alcohol reactions, including esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

The hydroxyl group of this compound can be readily converted into esters and ethers, which are common strategies for prodrug synthesis or for modifying the molecule's physicochemical properties.

Esterification: This reaction typically involves reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of an acid catalyst. Fischer esterification, which uses a carboxylic acid and a strong acid catalyst, is a common method. britannica.com For example, thiazole-4-carboxylic esters can be prepared using various solvents like methanol (B129727), ethanol (B145695), or ethyl acetate (B1210297). google.com

Etherification: The formation of an ether linkage can be achieved through various methods, including the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Palladium-catalyzed allylic etherification using zinc(II) alkoxides has also been described as a mild and efficient method for forming C-O bonds. acs.org The reaction of a hydroxyl group with alkyl bromides in the presence of a base like potassium carbonate is a common practice to yield ether derivatives. scispace.com

Table 1: Examples of Esterification and Etherification Reactions

| Reaction Type | Reagents | Product Type | Reference |

| Esterification | Carboxylic Acid, Acid Catalyst | Carboxylic Ester | britannica.com |

| Etherification | Alkyl Halide, Base | Ether | scispace.com |

| Allylic Etherification | η3-allylpalladium complex, Zinc(II) alkoxide | Allyl Ether | acs.org |

Oxidation and Reduction Pathways of the Methanol Moiety

The methanol group is susceptible to both oxidation and reduction, leading to the formation of aldehydes, carboxylic acids, or the corresponding methyl-substituted thiazole (B1198619).

Oxidation: Primary alcohols can be oxidized to aldehydes or further to carboxylic acids, depending on the chosen reagents and reaction conditions. britannica.com Strong oxidizing agents like chromic acid, typically generated from sodium or potassium dichromate and sulfuric acid, will oxidize a primary alcohol to a carboxylic acid. britannica.compassmyexams.co.uk To stop the oxidation at the aldehyde stage, milder reagents such as Pyridinium (B92312) chlorochromate (PCC) are often employed. britannica.com Alternatively, controlling the reaction conditions, such as using an excess of the alcohol and distilling off the aldehyde as it forms, can also favor the formation of the aldehyde. passmyexams.co.uklibretexts.org The oxidation of aldehydes to carboxylic acids can also be achieved using reagents like sodium perborate (B1237305) in acetic acid or through organocatalytic aerobic oxidation. organic-chemistry.org

Table 2: Oxidation and Reduction of the Methanol Moiety

| Transformation | Reagent(s) | Product | Reference |

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) | (4-Chloro-2-thiazolyl)carbaldehyde | britannica.com |

| Oxidation to Carboxylic Acid | Chromic Acid (H₂CrO₄) | 4-Chloro-1,3-thiazole-2-carboxylic acid | britannica.compassmyexams.co.uk |

| Reduction to Methyl Group | Conversion to halide, then Pd/C, H₂ | 2-Methyl-4-chlorothiazole | google.comgoogle.com |

Transformations Involving the Chloro Group at the Thiazole Ring

The chlorine atom at the C4 position of the thiazole ring is a key handle for introducing further molecular diversity through nucleophilic substitution and cross-coupling reactions. researchgate.net

Nucleophilic Substitution Reactions and their Regioselectivity

The chloro group on the electron-deficient thiazole ring is susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com The chlorine atom can be displaced by various nucleophiles. The regioselectivity is dictated by the position of the leaving group, with the nucleophile attacking the carbon atom to which the chlorine is attached. masterorganicchemistry.com The presence of the electron-withdrawing thiazole ring enhances the electrophilicity of the carbon atom bearing the chlorine, facilitating the attack by nucleophiles. vulcanchem.com In some cases, the substitution of a chloro group can be achieved with amines or thiols.

Cross-Coupling Methodologies at the Thiazole Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at the C4 position of the thiazole ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chlorothiazole with a boronic acid or ester in the presence of a palladium catalyst and a base. cdnsciencepub.com It is a widely used method for introducing aryl or heteroaryl groups. The catalyst loading in Suzuki-Miyaura reactions often ranges from low mol% to around 5 mol%. acs.org

Stille Coupling: This methodology utilizes organotin reagents as the coupling partners. It has been successfully employed for the synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles, demonstrating its utility in constructing complex heterocyclic systems. researchgate.net

Negishi Coupling: Involving organozinc reagents, the Negishi coupling offers another efficient route for C-C bond formation. It has been used to introduce alkyl substituents onto the thiazole ring with high yields. researchgate.net

Sonogashira Coupling: This reaction allows for the introduction of alkynyl groups by coupling the chlorothiazole with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the chlorothiazole with amines. acs.org

Table 3: Cross-Coupling Reactions at the Thiazole C4-Position

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Reference |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | C-C | cdnsciencepub.com |

| Stille | Organotin reagent | Pd catalyst | C-C | researchgate.net |

| Negishi | Organozinc reagent | Pd catalyst | C-C | researchgate.net |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | C-C (alkynyl) | researchgate.net |

| Buchwald-Hartwig | Amine | Pd catalyst, Base | C-N | acs.org |

Electrophilic and Nucleophilic Aromatic Substitution on the Thiazole Core

The thiazole ring itself can undergo substitution reactions, although its electron-deficient nature influences the type and regioselectivity of these transformations.

Electrophilic Aromatic Substitution (EAS): The thiazole ring is generally considered electron-deficient and thus relatively unreactive towards electrophilic aromatic substitution. udayton.edu However, the presence of activating groups can facilitate such reactions. For 2-aminothiazoles, which possess an enaminic character, electrophilic substitution can occur on the thiazole ring. researchgate.net The general mechanism for EAS involves the attack of an electrophile by the aromatic π-system to form a carbocation intermediate, followed by deprotonation to restore aromaticity. pressbooks.pub

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the thiazole ring makes it more susceptible to nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate. masterorganicchemistry.com The chlorine atom at the C4 position of this compound makes this position prone to NAS.

Derivatization Strategies for Structural Modification

This compound possesses three primary sites for chemical modification: the hydroxymethyl group, the chlorine atom at the C4 position, and the C5 position of the thiazole ring. This multifunctionality allows for diverse derivatization strategies to generate a wide array of analogues.

Reactions of the Hydroxymethyl Group

The primary alcohol moiety is a versatile functional group that can undergo several key transformations.

Oxidation: The hydroxymethyl group can be oxidized to afford either the corresponding aldehyde, (4-chloro-2-thiazolyl)carbaldehyde, or the carboxylic acid, 4-chloro-2-thiazolecarboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. For instance, mild oxidizing agents like pyridinium chlorochromate (PCC) would favor the formation of the aldehyde, whereas stronger agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent would lead to the carboxylic acid. An unusual oxidation of thiazol-2-ylmethanols to their corresponding ketones has been reported under hydrolytic acidic conditions, suggesting that the thiazole ring can participate in the reaction mechanism. researchgate.net

Esterification: The alcohol can be readily converted to various esters through reaction with carboxylic acids or their derivatives. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst like sulfuric acid, is a common method. chemguide.co.ukoperachem.com Alternatively, for more sensitive substrates, reaction with acyl chlorides or acid anhydrides at room temperature or with gentle warming can yield esters, often with higher efficiency. chemguide.co.uk

Etherification: Ethers can be synthesized, for example, via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base like sodium hydride to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding the desired ether.

Reactions of the C4-Chloro Group

The chlorine atom on the thiazole ring is susceptible to nucleophilic aromatic substitution (SNAr). While the C4 position in chlorothiazoles is generally less reactive towards nucleophiles than the C2 or C5 positions, substitution can be achieved under appropriate conditions. sciepub.com This pathway is crucial for introducing a variety of functional groups at this position.

Nucleophilic Substitution: The chlorine can be displaced by a range of nucleophiles, including amines, thiols, and alkoxides. smolecule.com Such reactions typically require heating in polar aprotic solvents like DMF or DMSO. This allows for the synthesis of 4-amino, 4-thioether, and 4-ether substituted thiazole derivatives, respectively. The introduction of a substituted pyrrolidine (B122466) at the 2-position of a 4-chlorothiazole (B1590448) core has been demonstrated, highlighting the utility of nucleophilic substitution in building complex molecules.

Reactions on the Thiazole Ring

The C5 position of the thiazole ring, being a carbon-hydrogen bond, can also be a site for derivatization, typically through electrophilic substitution or metal-catalyzed cross-coupling reactions.

C-H Functionalization: Although the C2 proton is the most acidic on the thiazole ring, deprotonation at C5 with a strong base followed by quenching with an electrophile is a possible, albeit less common, route for substitution. wikipedia.org More modern methods involve palladium-catalyzed direct C-H arylation, which can be directed to the C5 position. wikipedia.org

The following table summarizes the potential derivatization strategies for this compound.

| Reaction Site | Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|---|

| Hydroxymethyl Group | Oxidation | PCC, CH₂Cl₂ | Aldehyde | researchgate.net |

| Hydroxymethyl Group | Oxidation | KMnO₄ or CrO₃, H₂SO₄ | Carboxylic Acid | researchgate.net |

| Hydroxymethyl Group | Esterification | R'COOH, H₂SO₄ (cat.), heat | Ester | chemguide.co.ukoperachem.com |

| Hydroxymethyl Group | Esterification | R'COCl, Pyridine (B92270) | Ester | chemguide.co.uk |

| Hydroxymethyl Group | Etherification | 1. NaH; 2. R'Br | Ether | N/A |

| C4-Chloro Group | Nucleophilic Substitution | R'₂NH, heat, DMF | 4-Amino derivative | |

| C4-Chloro Group | Nucleophilic Substitution | R'SH, Base | 4-Thioether derivative | |

| C4-Chloro Group | Nucleophilic Substitution | R'ONa | 4-Ether derivative | sciepub.com |

Stereochemical Aspects in Chemical Transformations

The carbon atom of the hydroxymethyl group in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers, (R)- and (S)-(4-Chloro-2-thiazolyl)methanol. This chirality is a critical consideration in its synthesis and subsequent reactions, particularly for applications in pharmacology where enantiomers often exhibit different biological activities.

Enantioselective Synthesis and Resolution

Obtaining enantiomerically pure forms of this compound is a key synthetic challenge. The two main approaches are asymmetric synthesis and resolution of a racemic mixture.

Asymmetric Synthesis: This involves creating the chiral center in a controlled manner to produce predominantly one enantiomer. A highly effective method is the asymmetric reduction of the prochiral precursor, 4-chloro-2-thiazolyl ketone. This can be achieved using chiral reducing agents or, more commonly, through biocatalysis. magtech.com.cn Enzymes such as alcohol dehydrogenases from various microbial sources can reduce the ketone to the corresponding alcohol with high enantioselectivity. magtech.com.cnresearchgate.net

Kinetic Resolution: This strategy involves the separation of a racemic mixture of the alcohol. In a kinetic resolution, one enantiomer reacts faster than the other with a chiral reagent or catalyst, allowing for the separation of the unreacted, slow-reacting enantiomer from the derivatized, fast-reacting one. mdpi.com

Enzymatic Kinetic Resolution (EKR): Lipases are widely used to selectively acylate one enantiomer of a racemic alcohol in the presence of an acyl donor (e.g., vinyl acetate), yielding an enantioenriched ester and the unreacted alcohol enantiomer. mdpi.com

Chemical Kinetic Resolution: Chiral catalysts, such as derivatives of 4-(dimethylamino)pyridine (DMAP), can also be employed to achieve enantioselective acylation of racemic secondary alcohols. rsc.orgacs.org

Role of 4 Chloro 2 Thiazolyl Methanol As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The primary application of (4-Chloro-2-thiazolyl)methanol in synthetic chemistry is as a foundational unit for the assembly of elaborate heterocyclic structures. The inherent reactivity of its derivatives, particularly 2-(halomethyl)-4-chlorothiazoles, allows for the covalent linkage of the (4-chloro-2-thiazolyl)methyl moiety to a wide array of other molecular scaffolds.

A key synthetic strategy involving this compound is its conversion to an electrophilic intermediate, such as 2-chloro-5-(chloromethyl)thiazole, which acts as a powerful alkylating agent. This allows for the introduction of the thiazole (B1198619) ring into other molecules through nucleophilic substitution reactions. For instance, this reactive intermediate can participate in the N,S-dialkylation of heterocyclic systems like 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). In a one-pot reaction, the thiazole derivative alkylates both the nitrogen and sulfur atoms of the DHPM core, leading to novel, highly substituted pyrimidine-thiazole conjugates. mdpi.com

The chloromethyl group readily undergoes nucleophilic substitution with various nucleophiles, including primary and secondary amines. google.com This reaction provides a direct route to N-alkylaminomethyl thiazole derivatives, which are themselves important intermediates for further functionalization. google.com These substitution reactions underscore the role of this compound as a linchpin component for covalently linking the thiazole heterocycle to other fragments, thereby enabling the systematic construction of complex, multi-component molecular systems.

| Precursor | Reagent Derived from this compound | Product Type | Reaction Type | Reference |

|---|---|---|---|---|

| 3,4-Dihydropyrimidin-2(1H)-one (DHPM) | 2-Chloro-5-(chloromethyl)thiazole | N,S-Dialkylated Thiazolyl-pyrimidine | Nucleophilic Substitution | mdpi.com |

| Primary/Secondary Amines | Methyl 2-(chloromethyl)thiazole-4-carboxylate | N-Alkylaminomethyl Thiazole Carboxylate | Nucleophilic Substitution | google.com |

| Thiourea (B124793) | p-Chlorophenacyl bromide | 2-Amino-4-(4-chlorophenyl)-1,3-thiazole | Hantzsch Thiazole Synthesis | dergipark.org.tr |

Note: The table includes reactions of isomers or derivatives that demonstrate the synthetic principle of using a (chloromethyl)thiazole as an alkylating agent.

Beyond simple substitution, derivatives of this compound are instrumental in building fused heterocyclic systems where the thiazole ring is annulated with another ring. A prominent example is the synthesis of the thiazolo[3,2-a]pyrimidine scaffold. kuey.netresearchgate.net This is typically achieved by reacting a 2-aminothiazole (B372263) derivative (procurable from precursors related to the title compound) with a β-dicarbonyl compound or a suitable equivalent in a cyclocondensation reaction. kuey.net

In this process, the nucleophilic amino group of the thiazole attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound, and the endocyclic thiazole nitrogen attacks the other, ultimately forming a new six-membered pyrimidine (B1678525) ring fused to the original thiazole ring. This strategy has been used to generate diverse libraries of thiazolo[3,2-a]pyrimidine derivatives. kuey.netCurrent time information in Bangalore, IN. Similarly, other fused systems, such as pyranothiazoles and thiazolo[4,5-b]pyridines, can be accessed from appropriately functionalized thiazole precursors, demonstrating the versatility of the thiazole core in constructing polycyclic architectures. rsc.org

| Fused System | General Precursors | Key Reaction | Reference |

|---|---|---|---|

| Thiazolo[3,2-a]pyrimidine | 2-Aminothiazole derivative + 1,3-Dicarbonyl compound | Cyclocondensation | kuey.netresearchgate.net |

| Thiazolo[4,5-b]pyridine | Functionalized thiazole + Malononitrile derivative | Cyclization | rsc.org |

| Pyrano[2,3-d]thiazole | 4-Oxo-4,5-dihydrothiazole + Arylidenemalononitrile | Michael Addition/Cyclization | rsc.org |

| Tetrahydro-4H-pyrazolo[1,5-a] scispace.comdiazepin-4-one | N-alkylated pyrazole (B372694) carboxylate + Amine | Oxirane Ring-Opening/Cyclization |

Synthetic Utility in Advanced Organic Materials (Non-Biological Focus)

The thiazole heterocycle is a component of significant interest in the field of materials science due to its unique electronic characteristics. Current time information in Bangalore, IN. Thiazole-containing compounds are known to be electron-deficient systems, a property that makes them useful as building blocks for organic semiconductors. These materials are foundational to the development of advanced organic electronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Current time information in Bangalore, IN.

Fused systems such as thiazolo[5,4-d]thiazole (B1587360) are particularly noted for their high oxidative stability and rigid, planar structure, which facilitates efficient intermolecular π–π stacking, a crucial factor for charge transport in semiconductor materials. scispace.com Polymers and small molecules incorporating thiazole, bithiazole, and benzobisthiazole units have been synthesized and shown to possess high performance in electronic applications. kuey.net

While the broader class of thiazole derivatives has established applications in materials science, the specific use of this compound as a direct precursor for these non-biological advanced materials is not extensively documented in the current literature. However, its functional handles present a clear potential for incorporation into polymeric or molecular structures designed for organic electronics, representing a promising area for future research and development.

Development of Novel Ligands and Catalytic Systems (Non-Biological Focus)

The structural features of this compound and its derivatives make them suitable for the development of specialized ligands and catalysts for non-biological applications. The nitrogen atom in the thiazole ring possesses a lone pair of electrons, enabling it to act as a donor and coordinate with transition metals to form stable complexes. Thiazole-derived Schiff bases, for example, have been synthesized and successfully used to create complexes with metals like cobalt, nickel, copper, and zinc.

Furthermore, the thiazole ring is a key component in a class of N-heterocyclic carbene (NHC) precatalysts known as thiazolium salts. Thiazolium salts can be synthesized from 2-alkylthiazole precursors, which are accessible from this compound. The key feature of the thiazolium ion is the acidic proton at the C2 position, located between the nitrogen and sulfur heteroatoms. Deprotonation with a base generates a nucleophilic carbene, which is the active catalytic species. These thiazolium salt-derived NHCs are effective catalysts for a variety of important carbon-carbon bond-forming reactions, including the benzoin (B196080) condensation and the Stetter reaction. The commercially available thiazolium salt, a simple analogue of thiamin diphosphate, has been shown to catalyze the conjugate addition of carbonyl anions under neutral aqueous conditions.

| Catalyst/Ligand Type | Key Structural Feature | Synthetic Precursor Principle | Catalyzed Reaction Example | Reference |

|---|---|---|---|---|

| Thiazolium Salt (NHC Precatalyst) | Acidic C2-H on thiazolium ring | N-alkylation of a 2-alkyl-4-chlorothiazole | Benzoin Condensation, Stetter Reaction | |

| Thiazolium Salt (NHC Precatalyst) | Thiazolium-derived zwitterion | From commercially available thiazolium salts | Conjugate Addition of Carbonyl Anions | |

| Transition Metal Complex Ligand | Nitrogen lone pair for coordination | Formation of thiazole-derived Schiff bases | (Not applicable) |

Spectroscopic and Spectrometric Methodologies for Structural Elucidation and Mechanistic Studies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical tool for monitoring chemical reactions, providing unique insights into molecular structures and their transformations over time. capotchem.cn The progress of a reaction can be followed by acquiring a series of ¹H NMR spectra at regular intervals, which allows for the quantification of reactants, intermediates, and products. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum of (4-Chloro-2-thiazolyl)methanol is expected to show three distinct signals: a singlet for the thiazole (B1198619) ring proton, a singlet for the methylene (B1212753) protons, and a broad singlet for the hydroxyl proton. The chemical shifts are influenced by the electronic environment of the protons.

Thiazole Proton (H5): The proton attached to the C5 of the thiazole ring is expected to appear as a singlet. In similar thiazole derivatives, this proton typically resonates in the aromatic region. rsc.orgnih.gov

Methylene Protons (-CH₂OH): The two protons of the methylene group are chemically equivalent and are expected to appear as a singlet. The adjacent electronegative oxygen atom and the thiazole ring will cause a downfield shift.

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet and can be confirmed by a D₂O exchange experiment.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Thiazole-H5 | ~7.0-7.5 | Singlet |

| -CH₂- | ~4.5-5.0 | Singlet |

| -OH | Variable | Broad Singlet |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, four distinct signals are anticipated.

Thiazole Carbons (C2, C4, C5): The three carbon atoms of the thiazole ring will have distinct chemical shifts. The carbon atom C2, bonded to both sulfur and nitrogen and the hydroxymethyl group, is expected to be the most downfield. The carbon C4, bonded to chlorine, will also be significantly downfield. The C5 carbon, bonded to a hydrogen, will be the most upfield of the ring carbons.

Methylene Carbon (-CH₂OH): This carbon will be shifted downfield due to the attached hydroxyl group.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C2 (Thiazole) | ~165-175 |

| C4 (Thiazole) | ~140-150 |

| C5 (Thiazole) | ~115-125 |

| -CH₂- | ~60-70 |

Reaction Monitoring: The synthesis of thiazoles, such as the Hantzsch thiazole synthesis, can be effectively monitored in real-time using NMR spectroscopy. researchgate.net This technique allows for the tracking of the consumption of reactants and the formation of the thiazole product. For instance, in a continuous flow synthesis setup, low-field benchtop NMR instruments can be used for real-time quality control. researchgate.net By monitoring the characteristic signals of the starting materials and the product, reaction kinetics and the influence of process parameters can be studied to optimize the synthesis. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. Different types of bonds absorb infrared radiation at characteristic frequencies, providing a molecular fingerprint. While a specific experimental IR spectrum for this compound is not available in the provided search results, the expected absorption bands can be predicted based on its functional groups.

The key functional groups in this compound and their expected IR absorption ranges are:

O-H Stretching: The hydroxyl group will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of intermolecular hydrogen bonding in alcohols. chemicalbook.com

C-H Stretching: The C-H stretching vibration of the thiazole ring is expected in the 3000-3100 cm⁻¹ region, while the methylene (-CH₂) group's C-H stretching will appear just below 3000 cm⁻¹. nih.gov

C=N and C=C Stretching: The thiazole ring contains both C=N and C=C bonds, which will show absorption bands in the 1500-1650 cm⁻¹ region. nih.gov

C-O Stretching: A strong absorption band corresponding to the C-O stretching of the primary alcohol is expected in the 1000-1260 cm⁻¹ range. chemicalbook.com

C-Cl Stretching: The C-Cl stretching vibration typically appears in the 600-800 cm⁻¹ region.

Thiazole Ring Vibrations: The thiazole ring itself will have characteristic ring stretching and bending vibrations.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| -OH | Stretching | 3200-3600 | Strong, Broad |

| Thiazole C-H | Stretching | 3000-3100 | Medium |

| Methylene C-H | Stretching | 2850-2960 | Medium |

| Thiazole Ring | C=N and C=C Stretching | 1500-1650 | Medium to Strong |

| -CH₂- | Bending (Scissoring) | ~1450 | Medium |

| C-O | Stretching | 1000-1260 | Strong |

| C-Cl | Stretching | 600-800 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. While a specific mass spectrum for this compound is not available in the provided search results, a plausible fragmentation pattern can be predicted based on the known fragmentation of alcohols, chloro-compounds, and thiazole derivatives.

The molecular weight of this compound (C₄H₄ClNOS) is approximately 149.59 g/mol . Due to the presence of chlorine, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments, with a ratio of approximately 3:1 for the M and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Predicted Fragmentation Pattern:

Molecular Ion Peak (M⁺): The molecular ion peak would be observed at m/z 149 and 151.

Loss of a Hydrogen Radical (M-1): A peak at m/z 148 and 150 could arise from the loss of a hydrogen atom.

Loss of a Hydroxyl Radical (M-17): Fragmentation of the alcohol group could lead to the loss of ·OH, resulting in a peak at m/z 132 and 134.

Loss of Formaldehyde (B43269) (M-30): A common fragmentation pathway for primary alcohols is the loss of CH₂O, which would give a peak at m/z 119 and 121.

Loss of a Chlorine Radical (M-35): Cleavage of the C-Cl bond would result in a fragment at m/z 114.

Cleavage of the C-C bond (α-cleavage): The bond between the thiazole ring and the methylene group can break, leading to the formation of a resonance-stabilized thiazole-containing cation or a hydroxymethyl cation (m/z 31).

Ring Fragmentation: The thiazole ring itself can undergo fragmentation, leading to smaller, characteristic ions.

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |

| [M]⁺ | [C₄H₄ClNOS]⁺ | 149 |

| [M+2]⁺ | [C₄H₄³⁷ClNOS]⁺ | 151 |

| [M-H]⁺ | [C₄H₃ClNOS]⁺ | 148 |

| [M-OH]⁺ | [C₄H₃ClNS]⁺ | 132 |

| [M-CH₂O]⁺ | [C₃H₂ClNS]⁺ | 119 |

| [M-Cl]⁺ | [C₄H₄NOS]⁺ | 114 |

| [CH₂OH]⁺ | [CH₃O]⁺ | 31 |

X-ray Diffraction Analysis for Solid-State Structure Determination

A search of the available literature did not yield a determined crystal structure for this compound. However, the crystal structures of numerous other thiazole derivatives have been reported, providing insights into the typical bond lengths and angles of the thiazole ring. mdpi.comnih.gov For instance, the analysis of related structures reveals that the thiazole ring is generally planar. mdpi.com

Should a single crystal of this compound be obtained, X-ray diffraction analysis would be able to:

Confirm the connectivity of the atoms.

Provide accurate measurements of bond lengths and angles.

Determine the conformation of the hydroxymethyl group relative to the thiazole ring.

Reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the crystal packing.

In-situ Spectroscopic Techniques for Reaction Pathway Elucidation

In-situ spectroscopic techniques are invaluable for studying reaction mechanisms as they allow for the observation of reactive intermediates and the tracking of their formation and consumption in real-time, without the need for quenching the reaction and isolating the species.

In-situ NMR for Thiazole Synthesis: The Hantzsch thiazole synthesis, a common method for preparing thiazoles, is amenable to in-situ NMR monitoring. researchgate.netresearchgate.net By conducting the reaction within an NMR tube or a flow cell inside the NMR spectrometer, it is possible to identify and quantify the key intermediates in the reaction pathway. This approach can help to elucidate the sequence of bond-forming events and to understand the role of catalysts and reaction conditions. For example, real-time monitoring of a Hantzsch synthesis using a low-field NMR spectrometer has been demonstrated to be an effective method for process control in a continuous flow system. researchgate.net

In-situ FTIR for Mechanistic Studies: In-situ Fourier Transform Infrared (FTIR) spectroscopy is another powerful technique for elucidating reaction pathways, particularly for reactions in solution or on catalyst surfaces. By monitoring the changes in the IR spectrum of a reaction mixture over time, the appearance and disappearance of absorption bands corresponding to reactants, intermediates, products, and byproducts can be tracked. This can provide crucial information about the mechanism of thiazole ring formation, for instance, by observing the transient formation of intermediates. mdpi.comnih.gov

Computational and Theoretical Investigations of 4 Chloro 2 Thiazolyl Methanol and Its Derivatives

Molecular Simulations and Dynamics Studies

Molecular dynamics (MD) simulations serve as a powerful computational microscope, providing deep insights into the conformational dynamics, stability, and intermolecular interactions of (4-Chloro-2-thiazolyl)methanol and its derivatives. These in silico techniques model the behavior of molecules over time, offering a dynamic perspective that complements static computational methods and experimental data. The primary goals of applying MD simulations to this class of compounds include elucidating their binding stability within biological targets, understanding the influence of substituents on their dynamic behavior, and predicting their interaction profiles in various environments.

Research in this area often focuses on thiazole-containing compounds designed as inhibitors for specific biological targets, such as enzymes implicated in cancer. MD simulations are crucial for validating the binding modes predicted by molecular docking and for assessing the stability of the ligand-protein complex over a simulated period.

A notable application of these simulations is in the study of thiazole-based hydrazone derivatives designed as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov In such studies, the thiazole (B1198619) derivative is placed in the EGFR binding pocket, and its dynamic stability is tracked over tens to hundreds of nanoseconds. Key metrics, including Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis, are monitored to understand the behavior of the complex.

Simulation Stability and Conformational Analysis

The stability of a ligand-protein complex during an MD simulation is a primary indicator of a viable binding interaction. The RMSD of the protein and ligand is calculated to measure the deviation of the system from its initial docked pose. A stable simulation is typically characterized by the RMSD values reaching a plateau after an initial equilibration period. For instance, in simulations of quinazoline-thiazole and isatin-thiazole derivatives with EGFR, stable RMSD values suggest that the compounds remain securely within the binding pocket. nih.gov

RMSF analysis provides further detail by highlighting the flexibility of different parts of the protein and ligand. Regions with high RMSF values are more mobile, while lower values indicate more rigid sections. This analysis can reveal which residues of the protein are key to the binding interaction and how the ligand itself flexes and adapts within the active site.

The table below summarizes typical parameters and results from an MD simulation study of a thiazole derivative complexed with a protein target.

| Parameter | Value / Observation | Reference |

| Simulation Software | Desmond | nih.gov |

| Force Field | OPLS_2005 | N/A |

| Simulation Time | 100 ns | N/A |

| System Temperature | 300 K | N/A |

| System Pressure | 1.01325 bar | N/A |

| Protein RMSD | Plateau at ~3 Å | nih.gov |

| Ligand RMSD | Stable below 2 Å | nih.gov |

Interaction Energy and Binding Free Energy Calculations

To quantify the strength of the interaction between thiazole derivatives and their biological targets, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed on the MD simulation trajectories. nih.gov This technique calculates the binding free energy of the ligand, providing a more accurate estimation of binding affinity than docking scores alone. The binding energy is decomposed into various components, such as van der Waals energy, electrostatic energy, and solvation energy, offering insights into the driving forces of the binding event.

For example, MM/GBSA calculations performed on thiazole-chalcone hybrids targeting the DNA gyrase B enzyme have been used to confirm favorable binding energies, supporting the docking results and identifying the most promising inhibitor candidates for further development. nih.gov

The following table presents hypothetical binding free energy data for a set of thiazole derivatives, illustrating how simulation data is used to rank potential inhibitors.

| Compound Derivative | Docking Score (kcal/mol) | MM/GBSA ΔG Bind (kcal/mol) | Key Interacting Residues | Reference |

| Isatin-Thiazole 5l | -8.5 | -75.4 | MET793, CYS775 | nih.gov |

| Isatin-Thiazole 5m | -8.2 | -72.1 | MET793, PHE795 | nih.gov |

| Quinazoline-Thiazole 12d | -9.1 | -80.2 | MET793, LYS745 | nih.gov |

| Quinazoline-Thiazole 12f | -8.8 | -78.9 | CYS775, ASP855 | nih.gov |

These computational investigations are vital for the rational design of new, more potent derivatives of this compound. By simulating the dynamic behavior of these molecules at an atomic level, researchers can predict their biological activity, understand mechanisms of action, and prioritize synthetic efforts, thereby accelerating the drug discovery process. nih.gov

Future Directions and Emerging Research Frontiers in 4 Chloro 2 Thiazolyl Methanol Chemistry

Exploration of Unconventional Synthetic Pathways

Traditional methods for the synthesis of thiazole (B1198619) derivatives, such as the Hantzsch synthesis, have been effective but often come with drawbacks like harsh reaction conditions and low yields. Consequently, researchers are increasingly turning to unconventional synthetic pathways that offer milder conditions, higher efficiency, and novel reactivity.

One promising avenue is the use of chemoenzymatic synthesis . This approach leverages the high selectivity and catalytic activity of enzymes to promote reactions under mild conditions. For instance, trypsin from porcine pancreas has been shown to catalyze the one-pot multicomponent synthesis of thiazole derivatives with high yields. This method not only provides an alternative to traditional chemical catalysts but also opens up possibilities for creating complex molecules with high precision.

Photocatalysis represents another burgeoning field in the synthesis of thiazoles. Visible-light-induced reactions, for example, enable the one-pot synthesis of functionalized 2-aminothiazoles at room temperature. This green chemistry approach utilizes light as an energy source, minimizing the need for high temperatures and harsh reagents. The application of photocatalysis to the synthesis of (4-Chloro-2-thiazolyl)methanol could lead to more energy-efficient and environmentally friendly production methods.

Furthermore, energy-transfer methodologies such as microwave irradiation and sonochemistry (ultrasonic irradiation) are being explored to accelerate reaction times and improve yields. Microwave-assisted synthesis has been successfully employed in domino reactions to produce 2-aminothiazoles and related fused ring systems in a matter of minutes with high yields. Similarly, sonochemical methods, which utilize acoustic cavitation to drive chemical reactions, have been shown to enhance the synthesis of thiazole derivatives, often leading to better outcomes compared to conventional methods.

| Synthetic Pathway | Key Features | Potential Advantages for this compound Synthesis |

| Chemoenzymatic Synthesis | Utilizes enzymes as catalysts. | High selectivity, mild reaction conditions, high yields. |

| Photocatalysis | Employs light to drive reactions. | Energy-efficient, environmentally friendly, room temperature reactions. |

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions. | Rapid reaction times, high yields. |

| Sonochemistry | Uses ultrasonic waves to induce cavitation. | Enhanced reaction rates, improved yields, green approach. |

Integration with Automated Synthesis and Flow Chemistry

The demand for rapid synthesis and screening of new chemical entities has spurred the integration of automated synthesis and flow chemistry in the production of heterocyclic compounds. These technologies offer significant advantages in terms of speed, efficiency, and safety.